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Abstract
Sauvagine, a 40-amino acid neuropeptide originally isolated from the skin of the South

American frog Phyllomedusa sauvagii, has garnered significant scientific interest due to its

potent and diverse biological activities. As a member of the corticotropin-releasing factor (CRF)

family of peptides, sauvagine exerts profound effects on the endocrine, cardiovascular,

gastrointestinal, and central nervous systems. This technical guide provides a comprehensive

overview of the discovery and history of sauvagine, detailing its isolation, purification, and

sequencing. Furthermore, it presents a compilation of its key physiological effects with

supporting quantitative data, outlines the experimental protocols used to elucidate its functions,

and visualizes its primary signaling pathway. This document serves as a valuable resource for

researchers and professionals in drug development exploring the therapeutic potential of

sauvagine and its analogs.

Discovery and History
The discovery of sauvagine is credited to the Italian scientist Vittorio Erspamer and his

colleagues, who were pioneers in the study of active peptides from amphibian skin.[1][2][3][4]

In the late 1970s and early 1980s, their research on the skin extracts of the frog Phyllomedusa

sauvagii led to the identification of a novel polypeptide with potent hypotensive and antidiuretic

effects.[5][6] This peptide was named "sauvagine" after the species from which it was isolated.

[6] Subsequent studies revealed its amino acid sequence and its structural homology to the
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mammalian corticotropin-releasing factor (CRF), establishing it as a member of the CRF family

of peptides.[7][8] This discovery opened up new avenues for research into the physiological

roles of CRF-related peptides and their receptors in both amphibians and mammals.

Timeline of Key Discoveries
Year Discovery Key Researchers

1980

Initial isolation and

pharmacological

characterization of sauvagine

from Phyllomedusa sauvagii

skin, demonstrating its

hypotensive and antidiuretic

effects.

V. Erspamer et al.

1981

Determination of the complete

40-amino acid sequence of

sauvagine.

P.C. Montecucchi & A.

Henschen

1982

Recognition of the structural

and functional similarities

between sauvagine and

corticotropin-releasing factor

(CRF).

M.R. Brown et al.

1990s

Elucidation of sauvagine's

interaction with CRF receptor

subtypes 1 and 2 (CRF1 and

CRF2).

Various Researchers

2011

Identification of a second

naturally occurring sauvagine

analog, PD-sauvagine, from

the frog Pachymedusa

dacnicolor.

Chen et al.

Physicochemical Properties and Structure
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Sauvagine is a 40-amino acid peptide with a pyroglutamic acid at the N-terminus and an

amidated C-terminus.[8] Its primary structure is as follows:

pGlu-Gly-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Ser-Leu-Glu-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-

Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH₂[8]

Property Value

Amino Acid Residues 40

Molecular Weight ~4600 Da

N-terminus Pyroglutamic acid (pGlu)

C-terminus Amidation

Family Corticotropin-releasing factor (CRF)

Experimental Protocols
Isolation and Purification of Sauvagine from
Phyllomedusa sauvagii Skin
The original method for isolating sauvagine involves a multi-step process to extract and purify

the peptide from the frog's skin.

Workflow for the isolation and purification of sauvagine.

Methodology:

Skin Collection and Extraction: Fresh skin from Phyllomedusa sauvagii is collected and

immediately homogenized in methanol to extract the peptides.[6]

Initial Purification: The methanol extract is subjected to dialysis to remove small molecules,

followed by precipitation with ethanol and acetone to concentrate the peptides.[6]

Chromatographic Separation: The resulting precipitate is further purified through a series of

chromatographic steps, including gel filtration and ion-exchange chromatography, to

separate sauvagine from other components.[6]
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Final Purification: The final purification is typically achieved using reverse-phase high-

performance liquid chromatography (RP-HPLC), yielding highly purified sauvagine.

Lyophilization: The purified peptide is then lyophilized to obtain a stable powder.

Amino Acid Sequencing
The primary structure of sauvagine was determined using automated Edman degradation.

Workflow for the amino acid sequencing of sauvagine.

Methodology:

N-terminal Deblocking: The N-terminal pyroglutamic acid is enzymatically or chemically

removed to allow for Edman degradation.[8]

Automated Edman Degradation: The peptide is subjected to sequential rounds of Edman

degradation in an automated sequencer. In each cycle, the N-terminal amino acid is cleaved

and released as a phenylthiohydantoin (PTH)-amino acid derivative.[8]

PTH-Amino Acid Identification: The released PTH-amino acids are identified by HPLC.[8]

Fragmentation and Sequencing: To confirm the sequence and overcome limitations of

sequencing long peptides, the peptide is cleaved into smaller fragments using chemical or

enzymatic methods (e.g., cyanogen bromide cleavage at methionine residues). These

fragments are then sequenced individually.[8]

Sequence Assembly: The sequences of the overlapping fragments are assembled to deduce

the complete amino acid sequence of sauvagine.[8]

Receptor Binding Assay
The affinity of sauvagine for its receptors is determined using radioligand binding assays.

Methodology:

Membrane Preparation: Membranes are prepared from cells or tissues expressing CRF

receptors (e.g., HEK293 cells transfected with CRF1 or CRF2 receptors).
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Radioligand Incubation: The membranes are incubated with a radiolabeled ligand (e.g.,

[¹²⁵I]Tyr-sauvagine) in the presence of varying concentrations of unlabeled sauvagine.

Separation of Bound and Free Ligand: The bound radioligand is separated from the free

radioligand by rapid filtration through glass fiber filters.

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a

gamma counter.

Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of sauvagine,

which reflects its binding affinity for the receptor.

Biological Activities and Quantitative Data
Sauvagine exhibits a wide range of biological activities, primarily through its interaction with

CRF1 and CRF2 receptors.

Cardiovascular Effects
Sauvagine is a potent hypotensive agent, causing a significant and sustained decrease in

blood pressure.[5] This effect is accompanied by tachycardia.[5]

Parameter Species Dose
Route of
Administration

Effect

Mean Arterial

Pressure
Rat 1 µg/kg Intravenous

Significant and

long-lasting

decrease

Heart Rate Rat 1 µg/kg Intravenous
Increase

(tachycardia)

Endocrine Effects
Sauvagine stimulates the release of adrenocorticotropic hormone (ACTH) and β-endorphin

from the pituitary gland.[9]
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Parameter Species Dose Effect

ACTH Release Rat 1 µg/kg Potent stimulation

β-endorphin Release Rat 1 µg/kg Potent stimulation

Renal and Gastrointestinal Effects
Sauvagine exhibits a potent antidiuretic effect, reducing urine output.[5] It also inhibits gastric

acid secretion and gastric emptying.[10]

Parameter Species Dose
Route of
Administration

Effect

Urine Output Rat 1 µg/kg Intravenous
Significant

decrease

Gastric Acid

Secretion
Rat 10 µg/kg Subcutaneous Inhibition

Gastric Emptying Rat 10 µg/kg Subcutaneous Delay

Central Nervous System Effects
When administered centrally, sauvagine can induce hypothermia.[11]

Parameter Species Dose
Route of
Administration

Effect

Body

Temperature
Rat 1 µg

Intracerebroventr

icular

Decrease

(hypothermia)

Receptor Binding Affinities
Sauvagine binds with high affinity to both CRF1 and CRF2 receptors.
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Receptor Subtype Ligand Ki (nM)

CRF1 Sauvagine 1-10

CRF2 Sauvagine 0.1-1

Signaling Pathway
Sauvagine exerts its cellular effects by binding to and activating CRF receptors, which are G-

protein coupled receptors (GPCRs). The primary signaling pathway involves the activation of

adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Extracellular Space
Cell Membrane

Intracellular Space

Sauvagine CRF Receptor
(CRF1 or CRF2)

Binding G-protein (Gs)Activation Adenylyl Cyclase
Activation

ATP cAMP
Conversion

AC
Protein Kinase A

(PKA)
Activation

CREB
Phosphorylation

Gene Expression
Regulation

Cellular Response

Click to download full resolution via product page

Primary signaling pathway of sauvagine via CRF receptors.

Pathway Description:

Ligand Binding: Sauvagine binds to the extracellular domain of a CRF receptor (CRF1 or

CRF2).

G-protein Activation: This binding induces a conformational change in the receptor, leading to

the activation of an associated heterotrimeric G-protein (primarily Gs).
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Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates

adenylyl cyclase.

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A

(PKA).

Downstream Effects: Activated PKA phosphorylates various downstream targets, including

transcription factors like CREB (cAMP response element-binding protein), which in turn

modulates gene expression and leads to the ultimate cellular response.

Conclusion and Future Directions
Sauvagine remains a peptide of significant interest in pharmacology and drug development. Its

potent and multifaceted biological activities, mediated through the CRF receptor system,

highlight its potential as a lead compound for the development of novel therapeutics. Future

research will likely focus on the development of sauvagine analogs with enhanced receptor

selectivity and improved pharmacokinetic profiles for the treatment of a variety of disorders,

including cardiovascular diseases, gastrointestinal motility disorders, and stress-related

conditions. The detailed understanding of its structure, function, and signaling pathways, as

outlined in this guide, provides a solid foundation for these future endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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